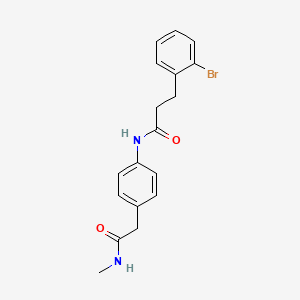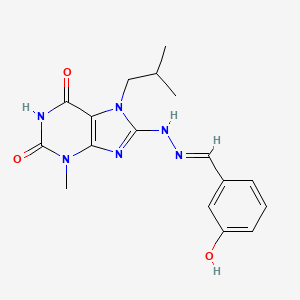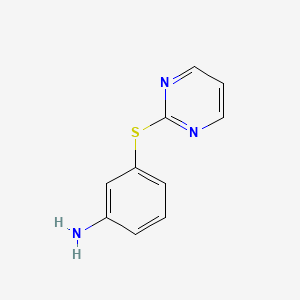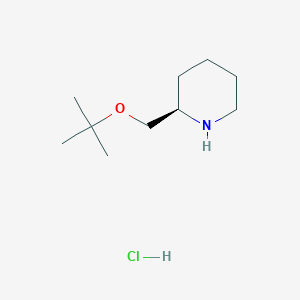![molecular formula C22H20N2O2S B2797486 N-([1,1'-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034240-88-3](/img/structure/B2797486.png)
N-([1,1'-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-([1,1’-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” is a derivative of nicotinamide, which is a form of vitamin B3 found in food and used as a dietary supplement. The molecule contains a biphenyl group, a tetrahydrothiophene group, and a nicotinamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the biphenyl group with the nicotinamide group, possibly through a palladium-catalyzed cross-coupling reaction . The tetrahydrothiophene group could be introduced through a nucleophilic substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the biphenyl and nicotinamide groups), a heterocyclic ring (from the tetrahydrothiophene group), and an amide functional group (from the nicotinamide group) .Chemical Reactions Analysis
As a nicotinamide derivative, this compound could potentially participate in biological reactions involving nicotinamide, such as the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could enable it to form hydrogen bonds, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
N-([1,1'-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide derivatives have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. Research shows that these compounds act as mixed-type corrosion inhibitors, effectively reducing both anodic and cathodic processes. The adsorption of these inhibitors on mild steel surfaces is found to obey the Langmuir isotherm model, demonstrating their potential as effective corrosion protectants (Chakravarthy, Mohana, & Kumar, 2014).
Fungicidal Activity
In the realm of agriculture, nicotinamide derivatives, including this compound, have been synthesized and tested against cucumber downy mildew. Some derivatives showed superior fungicidal activities compared to commercial fungicides, highlighting their potential as lead compounds for further optimization and development as fungicides (Wu et al., 2022).
Biological Activity
These compounds have also been explored for their biological activities. Studies have shown that certain nicotinamide derivatives exhibit antiproliferative and apoptosis-inducing effects against various cancer cell lines. These activities suggest the potential therapeutic applications of these compounds in cancer treatment. The ability to induce apoptosis and cell cycle arrest in cancer cells positions these derivatives as promising candidates for further investigation in oncology (Zhang et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-phenylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c25-21(19-10-6-13-23-22(19)26-17-12-14-27-15-17)24-20-11-5-4-9-18(20)16-7-2-1-3-8-16/h1-11,13,17H,12,14-15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFSKLQFNRYCAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Oxoazepan-3-yl)-N-[[3-(2-oxoazetidin-1-yl)phenyl]methyl]acetamide](/img/structure/B2797404.png)

![7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2797407.png)

amino]-1-oxo-1,2-dihydro-4-isoquinolinecarbonitrile](/img/structure/B2797415.png)
![Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate](/img/structure/B2797416.png)


![6-[(4-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2797420.png)
![ethyl 4-(1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)benzoate](/img/structure/B2797421.png)


